molecular formula C11H17NO3S3 B2369346 N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide CAS No. 2034424-89-8

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2369346
CAS No.: 2034424-89-8
M. Wt: 307.44
InChI Key: JJHDOSPPTSJTCR-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a tetrahydropyran (oxane) thioether substituent on the ethyl side chain. This compound is of interest in medicinal chemistry due to the sulfonamide moiety’s versatility in binding to biological targets, such as enzymes and receptors.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S3/c13-18(14,11-2-1-8-17-11)12-5-9-16-10-3-6-15-7-4-10/h1-2,8,10,12H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHDOSPPTSJTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene-2-sulfonamide and introduce the tetrahydro-2H-pyran-4-yl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the reduction steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The sulfonamide group can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Lithium aluminum hydride (LiAlH4)

    Solvents: Tetrahydrofuran (THF), ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key analogues of N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide, highlighting structural differences and their implications:

Compound Substituent Key Features Synthetic Yield Biological Relevance Reference
This compound Oxan-4-ylsulfanyl ethyl Tetrahydropyran thioether enhances rigidity and solubility. Not reported Potential enzyme inhibition
N-(2-Phenoxyethyl)thiophene-2-sulfonamide (5a) Phenoxyethyl Aromatic phenoxy group may improve membrane permeability. 49% Antitumor activity (preclinical)
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide Dimethylaminoethyl Basic side chain enhances water solubility and cationic interactions. 71% Intermediate for drug discovery
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)thiophene-2-sulfonamide (97) Benzo[d]thiazol-thiophene hybrid Extended π-system for target binding; heterocyclic motifs enhance specificity. Not reported Anthrax lethal factor inhibition
4,5-Dichloro-N-(quinolin-8-yl)thiophene-2-sulfonamide Dichloro-thiophene + quinolinyl Halogenation increases electronegativity; quinoline boosts intercalation. Not reported Zinc protease inhibition

Physicochemical Properties

  • Solubility: Polar substituents (e.g., dimethylaminoethyl) improve aqueous solubility, whereas aromatic groups (e.g., phenoxyethyl) enhance lipid membrane penetration .
  • Stability : Thioether linkages (as in the oxan-4-ylsulfanyl group) may confer metabolic stability compared to ethers or esters, as seen in JLK6, an isocoumarin-based gamma-secretase inhibitor .

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide, also known as 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide, is a compound of significant interest due to its biological activity, particularly as an inhibitor of blood clotting factor Xa. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound exhibits several important biochemical properties:

  • Molecular Structure : The compound's structure includes a thiophene ring and a sulfonamide group, which contribute to its biological activity.
  • Inhibition of Factor Xa : It serves as a potent inhibitor of factor Xa, a crucial component in the coagulation cascade. This inhibition plays a significant role in anticoagulation therapy.
PropertyDescription
Molecular FormulaC13H21NO3S3
RoleInhibitor of blood clotting factor Xa
Mechanism of ActionBinding interactions with factor Xa
StabilityExhibits stability in laboratory settings

2. Cellular Effects

The inhibition of factor Xa has profound implications for various cellular processes. The compound's effects on cellular functions can be summarized as follows:

  • Cellular Proliferation : The inhibition of factor Xa can lead to reduced cellular proliferation in certain contexts.
  • Apoptosis : There is potential for the compound to induce apoptosis in specific cell types, which may be beneficial in cancer therapy.

3. Molecular Mechanism

The molecular mechanism of action involves the binding of this compound to factor Xa. This interaction prevents the conversion of prothrombin to thrombin, thereby inhibiting the clotting process.

4. Research Findings and Case Studies

Various studies have explored the biological activity of this compound:

  • A study indicated that thiophene-based sulfonamides exhibit nanomolar-level potency for inhibiting human carbonic anhydrase II, suggesting potential applications in ocular hypotensive treatments .
  • Another investigation highlighted the role of thiophene derivatives in medicinal chemistry, revealing their potential as anticonvulsant agents and their interactions with neurotransmitter pathways .

Table 2: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Inhibition of Factor XaPotent inhibitor with significant anticoagulant effects
Carbonic Anhydrase InhibitionNanomolar potency for ocular applications
Anticonvulsant ActivityModulation of neurotransmitter pathways

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